Rizatriptan is a novel anti-migraine agent that has shown efficacy in clinical settings. It belongs to the class of drugs known as 5-HT(1B/1D) receptor agonists and has been found to constrict intracranial, extracerebral blood vessels, inhibit neurogenic vasodilation and extravasation in the meninges, and provide relief from migraine headaches1 9. The drug's pharmacological profile suggests that it may have both peripheral and central mechanisms of action that contribute to its therapeutic effects.
Rizatriptan's primary mechanism of action involves the inhibition of neurogenic dural vasodilation and plasma protein extravasation, which are processes implicated in the pathophysiology of migraine. Studies in anaesthetized rats using intravital microscopy have demonstrated that rizatriptan significantly reduces electrically stimulated dural vasodilation and inhibits dural plasma protein extravasation produced by high-intensity electrical stimulation of the trigeminal ganglion. These effects are thought to be due to the prevention of sensory neuropeptide release from perivascular trigeminal nerves, thereby inhibiting neurogenic vasodilation and extravasation in the dura mater1.
Additionally, rizatriptan has been shown to have central antinociceptive effects. In studies involving anaesthetized rats, rizatriptan dose-dependently inhibited nociceptive dural responses recorded from neurons in the trigeminal nucleus caudalis. This suggests that rizatriptan may also exert its antimigraine effects through activity at 5-HT(1B/1D) receptors within the central nervous system9.
Rizatriptan is primarily used in the treatment of migraine headaches. Its ability to inhibit neurogenic inflammation and modulate pain pathways in the CNS makes it an effective therapeutic agent for acute migraine attacks. Clinical studies have shown that rizatriptan is effective in reducing the severity of migraine headaches and associated symptoms1 9.
Beyond its peripheral actions, rizatriptan's central effects suggest potential applications in other CNS disorders involving nociceptive processing. While the primary focus has been on migraine, the central antinociceptive properties of rizatriptan could be explored for other pain-related conditions9.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7